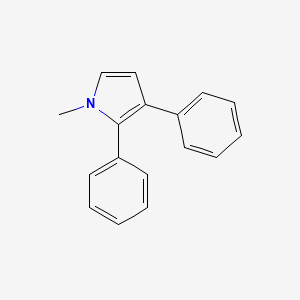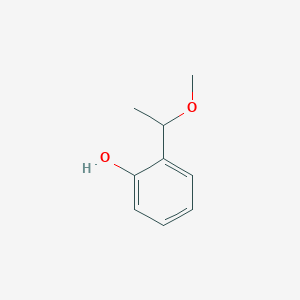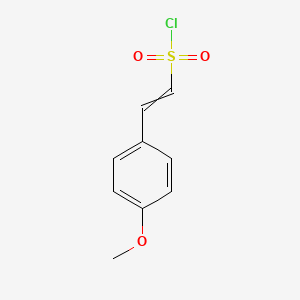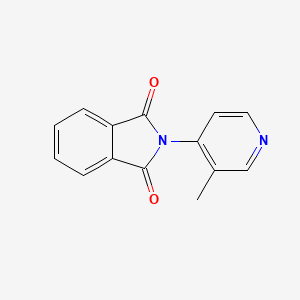![molecular formula C13H19N3O4 B14297333 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide CAS No. 116089-74-8](/img/structure/B14297333.png)
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of an acetamide group attached to a phenyl ring, which is further substituted with a formylhydrazinyl group and two ethoxy groups. This compound is of interest due to its potential reactivity and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves the reaction of 4-(2-formylhydrazinyl)aniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The formylhydrazinyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the ethoxy groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: It may be explored for its therapeutic potential in treating certain diseases or conditions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The formylhydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The ethoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diethoxy-N-[4-(2-hydrazinyl)phenyl]acetamide: Lacks the formyl group, which may affect its reactivity and applications.
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group, which may influence its chemical properties.
Uniqueness
2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide is unique due to the presence of both the formylhydrazinyl and ethoxy groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
116089-74-8 |
|---|---|
Molekularformel |
C13H19N3O4 |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
2,2-diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O4/c1-3-19-13(20-4-2)12(18)15-10-5-7-11(8-6-10)16-14-9-17/h5-9,13,16H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
InChI-Schlüssel |
WWZGOXFHCVWKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=O)NC1=CC=C(C=C1)NNC=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)


![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)





